Pantoprazole sodium sesquihydrate

Pharmaceutical Stability Intravenous Formulation Proton Pump Inhibitor

Researchers formulating injectable PPIs face rapid degradation of omeprazole in solution. Pantoprazole sodium sesquihydrate offers ~3× greater aqueous stability, enabling continuous infusion research with less premature degradation. - Degradation half-life ~220 h at pH 7.8 vs ~2.8 h at pH 5 - Primarily metabolized via CYP2C19 & sulfate conjugation - lowest CYP-mediated drug interaction risk among PPIs - High acid stability allows simplified enteric coatings in oral solid dosage R&D

Molecular Formula C16H17F2N3NaO5S
Molecular Weight 424.4 g/mol
CAS No. 164579-32-2
Cat. No. B1662483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole sodium sesquihydrate
CAS164579-32-2
Molecular FormulaC16H17F2N3NaO5S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+]
InChIInChI=1S/C16H15F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3,(H,20,21);;1H2
InChIKeyRJRBTVMZZGMTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water.
In water, 48 mg/L at 25 °C /Estimated/

Pantoprazole Sodium Sesquihydrate (CAS 164579-32-2) Technical Overview for Scientific Procurement


Pantoprazole sodium sesquihydrate is a substituted benzimidazole proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders [1]. This sesquihydrate form contains 1.5 molecules of water per molecule of pantoprazole sodium and is characterized by its white to off-white crystalline powder appearance and racemic nature [1][2]. It is freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane [3]. The compound's stability in aqueous solution is highly pH-dependent, with degradation rates increasing as pH decreases [4].

Hydrate identity Sesquihydrate form; racemic crystalline powder
Solubility context Freely water-soluble; limited at pH 7.4 phosphate buffer
Stability note pH-dependent aqueous stability; buffer control recommended

Why Pantoprazole Sodium Sesquihydrate is Not Simply Interchangeable with Other Proton Pump Inhibitors


Within the proton pump inhibitor class, compounds such as omeprazole, esomeprazole, lansoprazole, and rabeprazole share a core benzimidazole structure but differ significantly in their substituents, which directly impacts their acid stability, metabolic pathways, and drug-drug interaction profiles [1]. For instance, pantoprazole demonstrates markedly higher acid stability than omeprazole or lansoprazole, influencing its formulation requirements and stability in infusion solutions [1][2]. Furthermore, pantoprazole is primarily metabolized by CYP2C19 and sulfate conjugation, resulting in a lower potential for CYP-mediated drug interactions compared to omeprazole [3]. These quantifiable differences preclude simple interchangeability and necessitate careful selection based on specific application requirements.

IV solution stability
Reported greater solution stability; admixture shelf-life context may differ
Omeprazole degrades faster; may not match extended infusion requirements
Acid stability
Reported higher acid stability; enteric coating demands may shift
Omeprazole / lansoprazole less acid-stable; may require heavier enteric protection
CYP interaction profile
Lower reported CYP induction potential; polypharmacy interaction profile may differ
Omeprazole higher CYP2C19 affinity; drug-interaction risk may be higher

Pantoprazole Sodium Sesquihydrate: Quantifiable Differentiation Evidence Against Comparator Compounds


Superior Stability of Pantoprazole in Intravenous Infusion Solutions Compared to Omeprazole

In a head-to-head comparison of injectable formulations, pantoprazole demonstrated approximately three-fold greater stability than omeprazole. Omeprazole injectable solution showed substantial optical discoloration after just 1 hour, and after 6 hours, these changes exceeded the reference standard for acceptable discoloration [1]. In contrast, pantoprazole injectable solution only reached the reference discoloration level after 24 hours [1].

IV solution stability
Head-to-head
Discoloration after 24 h vs. 1 h; ~3-fold greater stability
Supports IV admixture stability screening
Light exposure; reference discoloration standard
Pharmaceutical Stability Intravenous Formulation Proton Pump Inhibitor

Pantoprazole's Lower Potential for CYP-Mediated Drug-Drug Interactions

Pantoprazole is primarily metabolized by CYP2C19 0-demethylation and sulfate conjugation, which results in the lowest potential for CYP induction or inhibition among PPIs [1]. In contrast, omeprazole has a higher affinity for CYP2C19 and a weaker affinity for CYP3A4, leading to a considerably higher potential for drug-drug interactions [2]. Clinical evidence suggests that pantoprazole may be a preferred PPI choice when drug interactions are of concern, such as with clopidogrel [1].

CYP interaction profile
Reported
CYP2C19 + sulfate conjugation; lowest CYP induction potential among PPIs
Supports polypharmacy study design
In vivo interaction studies; clinical concern cited
Drug Metabolism Cytochrome P450 Drug-Drug Interaction

Pantoprazole Demonstrates Significantly Higher Acid Stability than Omeprazole and Lansoprazole

Pantoprazole is significantly more acid-stable than omeprazole or lansoprazole, a property attributed to differences in the relative pK values of the pyridine and benzimidazole nitrogens [1]. In a study at pH 6, pantoprazole was found to be the most stable among the three, whereas lansoprazole and omeprazole underwent significant acid-catalyzed decomposition, with the cyclic sulfenamide of pantoprazole demonstrating the highest stability [2]. Omeprazole, even at pH 6, quickly cyclizes and becomes inactive [3].

Acid stability
Head-to-head
Most stable at pH 6; omeprazole cyclizes quickly
May simplify enteric coating requirements
pK differences of pyridine/benzimidazole N
Acid Stability Chemical Degradation Formulation Science

Pantoprazole's pH-Dependent Degradation Half-Life Quantified

The degradation half-life of pantoprazole sodium sesquihydrate in aqueous solution is strongly pH-dependent. At ambient temperature, the degradation half-life is approximately 2.8 hours at pH 5, but extends to approximately 220 hours at pH 7.8 [1][2]. This stark contrast underscores the compound's sensitivity to acidic environments and highlights the necessity of pH control in its handling and formulation.

Degradation half-life
Reported
~2.8 h at pH 5; ~220 h at pH 7.8 (ambient temp.)
Informs buffer and storage design
79-fold increase from pH 5 to 7.8
Degradation Kinetics pH Stability Pharmaceutical Chemistry

Optimal Application Scenarios for Pantoprazole Sodium Sesquihydrate Based on Differential Evidence


Development of Stable Intravenous Infusion Formulations

Given its approximately three-fold greater stability compared to omeprazole in intravenous solutions, pantoprazole sodium sesquihydrate is the preferred choice for developing injectable PPI formulations intended for continuous infusion or prolonged storage in solution [1]. This stability advantage reduces the risk of premature degradation and discoloration, ensuring consistent dosing and potentially extending the shelf-life of prepared admixtures.

Research Involving Polypharmacy or Drug-Drug Interaction Studies

Due to its metabolic profile—primarily CYP2C19 0-demethylation and sulfate conjugation—which results in the lowest potential for CYP induction or inhibition among PPIs, pantoprazole sodium sesquihydrate is an optimal candidate for research studies involving co-administered drugs [2][3]. This characteristic minimizes confounding pharmacokinetic interactions, leading to cleaner, more interpretable data.

Formulation of Enteric-Coated Oral Dosage Forms with Reduced Protective Requirements

Pantoprazole's significantly higher acid stability compared to omeprazole and lansoprazole [4] may permit the use of simpler or thinner enteric coatings in oral solid dosage forms. This can translate to reduced manufacturing costs, improved process efficiency, and potentially smaller tablet sizes for enhanced patient compliance.

Quality Control and Stability-Indicating Method Development

The well-characterized pH-dependent degradation kinetics, with a half-life of ~2.8 hours at pH 5 and ~220 hours at pH 7.8 [5][6], provide a robust foundation for developing stability-indicating analytical methods. Researchers can leverage this data to design forced degradation studies, validate assay specificity, and establish appropriate storage and handling protocols for the compound.

Application
Selection Property
Validation Focus
IV infusion stability research
Solution stability ranking
Discoloration endpoint and admixture shelf-life
Polypharmacy interaction studies
CYP interaction profile
CYP2C19-mediated metabolism endpoints
Enteric-coated dosage form design
Acid stability profile
Acid-catalyzed degradation endpoint at pH 6
Stability-indicating method development
pH-dependent degradation kinetics
Half-life comparison across pH range
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